molecular formula C12H12Cl2F3N3 B1441467 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride CAS No. 1354950-89-2

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride

Cat. No.: B1441467
CAS No.: 1354950-89-2
M. Wt: 326.14 g/mol
InChI Key: AIVMVGKTUICNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is a compound with significant potential in various scientific fields. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzene ring with diamine substitutions. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Biochemical Analysis

Cellular Effects

The effects of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the cytotoxic activity of cells and can bind with DNA molecules . These interactions lead to changes in cellular behavior, including alterations in cell proliferation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes. These metabolic interactions are essential for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these subcellular structures determines its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with benzene-1,4-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the coupling reaction between the pyridine and benzene rings. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. This interaction can lead to changes in enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

    2-(trifluoromethyl)-1,4-phenylenediamine: Similar in structure but lacks the pyridine ring, which affects its chemical properties and applications.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine:

Uniqueness: 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds .

Properties

IUPAC Name

4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10;;/h1-7H,16H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMVGKTUICNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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